REACTION_CXSMILES
|
[CH:1]([C:4]([NH:6][CH2:7][CH2:8][NH2:9])=[O:5])([CH3:3])[CH3:2].[CH2:10]1[O:12][CH:11]1[CH2:13][OH:14]>C(O)(C)C>[CH3:2][CH:1]([C:4]([NH:6][CH2:7][CH2:8][NH:9][CH2:10][CH:11]([OH:12])[CH2:13][OH:14])=[O:5])[CH3:3]
|
Name
|
|
Quantity
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39 g
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Type
|
reactant
|
Smiles
|
C(C)(C)C(=O)NCCN
|
Name
|
|
Quantity
|
22.2 g
|
Type
|
reactant
|
Smiles
|
C1C(O1)CO
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Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 25° C. for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residual oil was chromatographed (silica gel/ethanol) to give18
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
CC(C)C(=O)NCCNCC(CO)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |